molecular formula C20H20N2O3S2 B2914721 N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 919848-73-0

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2914721
CAS No.: 919848-73-0
M. Wt: 400.51
InChI Key: HQYRPXQGJRAIAQ-UHFFFAOYSA-N
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Description

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide (CAS 919848-73-0) is a synthetic organic compound with a molecular formula of C20H20N2O3S2 and a molecular weight of 400.5 g/mol . This molecule features a thiazole core, a privileged scaffold in medicinal chemistry known for its wide-ranging pharmacological potential . The structure incorporates a 3,4-dimethylphenyl moiety linked to the thiazole ring and a 4-(methylsulfonyl)phenylacetamide group, presenting researchers with a versatile compound for exploration in chemical biology and drug discovery.Thiazole derivatives are the subject of significant research interest, particularly in oncology. Compounds based on the N-(4-arylthiazol-2-yl)acetamide scaffold have demonstrated promising in vitro potency against both sensitive and resistant cancer cell lines, including models of melanoma, pancreatic cancer, and chronic myeloid leukemia . The mechanism of action for such compounds may involve the induction of programmed cell death via concomitant apoptosis and autophagy . Furthermore, recent studies on structurally complex thiazole derivatives indicate that they can exhibit potent, structure-dependent antiproliferative activity, sometimes surpassing standard chemotherapeutic agents like cisplatin. In silico analyses suggest that related thiazole compounds can interact with key oncogenic targets, such as the epidermal growth factor receptor (EGFR) and sirtuin 2 (SIRT2), highlighting the potential for multi-targeted therapies . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-13-4-7-16(10-14(13)2)18-12-26-20(21-18)22-19(23)11-15-5-8-17(9-6-15)27(3,24)25/h4-10,12H,11H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYRPXQGJRAIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic compound that belongs to the thiazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H23N3O2SC_{22}H_{23}N_{3}O_{2}S, with a molecular weight of 425.6 g/mol. The compound features a thiazole ring, which is known for its role in various biological activities.

Target Interactions:

  • The thiazole moiety is implicated in inhibiting the biosynthesis of bacterial lipids, contributing to its antimicrobial properties.
  • The compound may also interact with specific proteins involved in cancer cell proliferation, leading to apoptosis in malignant cells .

Biochemical Pathways:

  • The presence of electron-donating groups, such as methyl groups on the phenyl ring, enhances the compound's reactivity and biological efficacy .
  • Structure-activity relationship (SAR) studies indicate that modifications to the thiazole and phenyl groups significantly influence biological activity .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have shown that it can inhibit bacterial growth comparable to standard antibiotics.

Pathogen Inhibition Zone (mm) IC50 (µg/mL)
Staphylococcus aureus151.61
Escherichia coli121.98
Candida albicans141.75

Anticancer Activity

The compound has demonstrated promising anticancer effects in various cell lines. Notably, it has shown cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells.

Cell Line IC50 (µg/mL) Mechanism of Action
MCF-70.5Induction of apoptosis
A5490.8Inhibition of cell proliferation

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial activity of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated a strong correlation between structural modifications and enhanced antibacterial potency.
  • Anticancer Research :
    • Research conducted on MCF-7 cells revealed that this compound induced significant apoptosis through the activation of caspase pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound shares structural homology with several thiazole-acetamide derivatives reported in the literature. Key comparisons include:

Compound Name Substituents (Thiazole/Acetamide) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reference
Target Compound 3,4-Dimethylphenyl (Thiazole); 4-(Methylsulfonyl)phenyl (Acetamide) 413.53 Not reported Methylsulfonyl, Thiazole
N-(4-(p-Tolyl)thiazol-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide (Compound 13, ) p-Tolyl (Thiazole); Methoxyphenyl-piperazine (Acetamide) 422.54 289–290 Piperazine, Methoxy
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (Compound 16, ) 4-Methoxyphenyl (Thiazole); Phenylpiperazine (Acetamide) 408.52 281–282 Piperazine, Methoxy
2-((2,4-Dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (Compound 13, ) Coumarin-linked thiazole; Dichlorophenylamino (Acetamide) 446.30 216–220 Coumarin, Dichlorophenyl
2-(4-Methyltriazol-2-yl)-N-[4-(N-(thiazol-2-yl)sulfamoyl)phenyl]acetamide (Compound 2b, ) Sulfamoylphenyl (Acetamide); Methyltriazole (Side chain) Not reported Not reported Sulfamoyl, Triazole
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-((4-chlorophenyl)amino)acetamide (Sharma et al., ) 4-Bromophenyl (Thiazole); Chlorophenylamino (Acetamide) ~420 Not reported Bromine, Chlorine, Aniline

Key Observations :

Substituent Effects: The target compound’s methylsulfonyl group distinguishes it from analogs with methoxy (e.g., ), piperazine (e.g., ), or sulfamoyl groups (e.g., ). This group may enhance solubility and target binding via polar interactions.

Biological Activity: Thiazole-acetamide derivatives are frequently explored as enzyme inhibitors (e.g., MMP-9, cathepsins) or antimicrobial agents. For instance, compound 2b () inhibits MMP-9 and cathepsin D/L, while halogenated analogs () show potent antimicrobial activity (MICs: 13–27 µM).

Synthetic Yields and Stability :

  • Piperazine-linked analogs () exhibit high yields (72–86%), whereas coumarin-linked derivatives () have moderate yields (64%). The target compound’s synthetic route may require optimization for similar efficiency.
  • Thermal stability (inferred from melting points) varies widely: piperazine derivatives () melt at 269–303°C, while coumarin analogs () degrade near 220°C.

Pharmacokinetic Considerations
  • LogP and Bioavailability : The target compound’s logP (estimated >3 based on analogs) suggests moderate lipophilicity, balancing membrane penetration and solubility. This contrasts with highly polar sulfamoyl derivatives (e.g., ) or highly lipophilic halogenated compounds (e.g., ).

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